Ethyl benzylidenecyanoacetate

Vue d'ensemble

Description

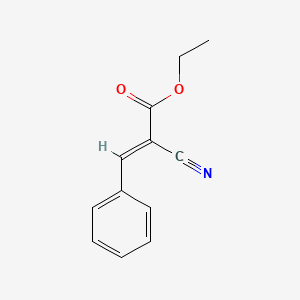

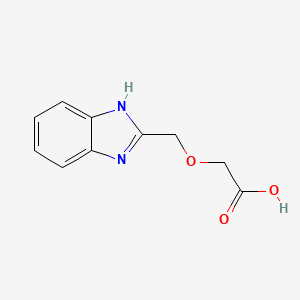

Ethyl benzylidenecyanoacetate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Ethyl 2-Cyano-3-phenylacrylate is a chemical compound that has been studied for its potential applications in various chemical reactions

Mode of Action

The mode of action of Ethyl 2-Cyano-3-phenylacrylate is primarily through its involvement in chemical reactions. For instance, it has been used in Knoevenagel condensation reactions . In these reactions, Ethyl 2-Cyano-3-phenylacrylate interacts with other reactants to form new compounds .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-Cyano-3-phenylacrylate are largely dependent on the specific reactions in which it is involved. In the context of Knoevenagel condensation reactions, Ethyl 2-Cyano-3-phenylacrylate contributes to the formation of new compounds . The downstream effects of these reactions can vary widely depending on the specific reactants and conditions.

Result of Action

The molecular and cellular effects of Ethyl 2-Cyano-3-phenylacrylate’s action are largely dependent on the specific reactions in which it is involved. In Knoevenagel condensation reactions, for example, Ethyl 2-Cyano-3-phenylacrylate contributes to the synthesis of new compounds . The specific effects of these compounds can vary widely.

Action Environment

The action, efficacy, and stability of Ethyl 2-Cyano-3-phenylacrylate can be influenced by various environmental factors. For instance, the efficiency of reactions involving Ethyl 2-Cyano-3-phenylacrylate can be affected by factors such as temperature, pH, and the presence of catalysts

Analyse Biochimique

Biochemical Properties

Ethyl benzylidenecyanoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in reactions catalyzed by aldolases and dehydrogenases, where it acts as a substrate or intermediate. The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the synthesis of biologically active compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s and transferases. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound can influence metabolic flux by altering the activity of key enzymes, thereby affecting the levels of metabolites in different pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and binding affinity to cellular proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and biochemical reactions .

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAMWRCUXGACP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2025-40-3, 2169-69-9 | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002025403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl trans-alpha -cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the common synthetic route for Ethyl benzylidenecyanoacetate?

A1: this compound is frequently synthesized through the Knoevenagel condensation reaction. This reaction typically involves an aromatic aldehyde, like benzaldehyde, reacting with an active methylene compound, such as ethyl cyanoacetate [, , , ]. This reaction can be catalyzed by various methods, including the use of water extracts from agro-waste materials like mango peel ash (WEMPA) [].

Q2: Are there any advantages to using greener methods for the synthesis of this compound?

A2: Yes, employing greener synthetic approaches for this compound offers several benefits. These include reduced reliance on hazardous chemicals, minimized waste generation, and often milder reaction conditions [, ]. For instance, utilizing agro-waste extracts like WEMPA as catalysts and solvents aligns with the principles of green chemistry [].

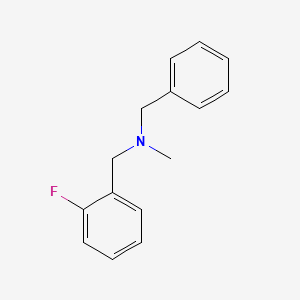

Q3: What are the structural characteristics of this compound?

A3: this compound is an α,β-unsaturated carbonyl compound. Its structure features a phenyl ring attached to a double bond, which is in conjugation with both a cyano group (-CN) and an ester group (-COOC2H5). You can find detailed spectroscopic data confirming its structure, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, in the cited research [, ].

Q4: Have there been any studies on the electrochemical properties of this compound derivatives?

A4: Yes, researchers have investigated the electrochemical behavior of several this compound derivatives using cyclic voltammetry []. This research revealed noteworthy oxidation and reduction potential properties, suggesting their potential as antioxidant agents [].

Q5: Has this compound been investigated for any biological activity?

A5: While not extensively studied, some research suggests potential anticancer properties for this compound derivatives. For instance, in silico studies utilizing prediction of activity spectra for substances (PASS) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analyses point towards possible antineoplastic activity, particularly against breast cancer [].

Q6: Are there computational chemistry studies on this compound derivatives?

A6: Yes, molecular docking simulations have been employed to investigate how this compound derivatives interact with cancer-related targets like HER2, EGFR, and human FPPS []. These simulations provide insights into potential binding modes and interactions at the molecular level [].

Q7: What is the impact of structural modifications on the activity of this compound?

A7: Although specific structure-activity relationship (SAR) data for this compound is limited within the provided research, it is known that modifications to the phenyl ring or the substituents on the double bond can influence its reactivity and biological activity [, ]. Further research is necessary to fully elucidate the SAR and optimize its properties for specific applications.

Q8: What are the applications of this compound in polymer chemistry?

A8: this compound has been explored as a comonomer in the production of copolymers. For example, it has been copolymerized with acrylonitrile [] and styrene [] to generate materials with varying physical and mechanical properties. These copolymers have been characterized for properties like solubility, glass transition temperature, and tensile strength [, ].

Q9: Is there any information available on the environmental impact of this compound?

A9: While the provided research doesn't directly address the environmental impact of this compound, the emphasis on green synthesis methods for this compound underscores the importance of considering and minimizing any potential negative environmental consequences [, ]. Further studies are needed to fully evaluate its environmental fate and effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)

![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)

![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)